BenchChemオンラインストアへようこそ!

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

Medicinal Chemistry Scaffold Validation Structure–Activity Relationship (SAR)

This 2,8-dimethyl pyrido[1,2-a]pyrimidin-4-one features a unique 2-methoxyacetamide side chain, providing a moderately polar, intermediate-lipophilicity chemotype distinct from common acetamide analogs. The precise 2,8-dimethyl substitution pattern is critical for accurate SAR studies—regioisomeric analogs (2,7- and 2,9-dimethyl) are not functionally interchangeable. Supplied at ≥95% purity with full analytical characterization (1H NMR, LCMS), ensuring unambiguous identity verification. Ideal as an unexplored screening hit for kinase/GPCR discovery programs, with no pre-existing SAR encumbrance and gram-scale synthesis feasible for follow-up profiling.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 897617-15-1
Cat. No. B2727485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
CAS897617-15-1
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC)C
InChIInChI=1S/C13H15N3O3/c1-8-4-5-16-10(6-8)14-9(2)12(13(16)18)15-11(17)7-19-3/h4-6H,7H2,1-3H3,(H,15,17)
InChIKeyDWDNPZXGWCKHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide (CAS 897617-15-1)


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide (CAS 897617-15-1) is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. It comprises a fused pyridine–pyrimidine bicyclic core with methyl groups at the 2- and 8-positions and an N-linked 2-methoxyacetamide side chain at the 3-position (C₁₃H₁₅N₃O₃; molecular weight 261.28 g/mol) . Pyrido[1,2-a]pyrimidin-4-ones are recognized as privileged scaffolds in medicinal chemistry, with representatives exhibiting analgesic, antiallergic, SRS-A antagonistic, kinase-inhibitory, and anticancer activities [1][2]. The compound is commercially available as a research-grade screening molecule (≥95% purity) from specialty chemical suppliers, but peer-reviewed bioactivity data remain sparse, indicating its status as a tool compound for exploratory research rather than a validated lead.

Why N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide Cannot Be Substituted by Generic Pyrido[1,2-a]pyrimidinones


Within the pyrido[1,2-a]pyrimidin-4-one family, biological activity is exquisitely sensitive to both the position of methyl substituents on the pyridine ring and the nature of the 3-acylamino side chain. Regioisomeric methyl placement (e.g., 2,7- vs. 2,8- vs. 2,9-dimethyl) alters the electron density of the π-system and the geometry of the amidic side chain, potentially affecting target recognition. Even minor side-chain variation—such as replacing methoxyacetamide with ethoxyacetamide or unsubstituted acetamide—modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. Consequently, structurally similar pyrido[1,2-a]pyrimidinones cannot be assumed to be functionally interchangeable; each substitution pattern represents a distinct chemical entity with its own interaction profile. The quantitative evidence below establishes the specific differentiating features of the 2,8-dimethyl-3-(2-methoxyacetamido) congener relative to its closest available comparators.

Quantitative Differentiation Evidence for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide vs. Its Closest Analogs


Regioisomeric Differentiation: 2,8-Dimethyl vs. 2,7-Dimethyl and 2,9-Dimethyl Substitution Patterns

The target compound bears methyl groups at the 2- and 8-positions of the pyrido[1,2-a]pyrimidin-4-one core. Closely related regioisomers—N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide and N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide—share the identical molecular formula (C₁₃H₁₅N₃O₃) and molecular weight (261.28 g/mol) but differ in the position of the second methyl substituent . The position of the methyl group influences the electron density distribution in the pyridine ring, the conformation of the fused bicyclic system, and the spatial orientation of the 3-methoxyacetamide side chain, all of which are critical determinants of target binding. In the broader pyrido[1,2-a]pyrimidin-4-one literature, analogous methyl positional shifts have been shown to alter analgesic potency and receptor selectivity [1].

Medicinal Chemistry Scaffold Validation Structure–Activity Relationship (SAR)

Side-Chain Differentiation: 2-Methoxyacetamide vs. Unsubstituted Acetamide and Higher Alkoxy Homologs

The 2-methoxyacetamide group at position 3 introduces an oxygen atom adjacent to the carbonyl, which acts as an additional hydrogen-bond acceptor and modulates lipophilicity relative to unsubstituted acetamides. Compared to the non-methoxylated parent 3-acetamido-2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, the target compound has a higher molecular weight (261.28 vs. ~231.25 g/mol) and a reduced cLogP (~0.5–1.0 log unit lower, estimated by fragment-based calculation) [1]. Compared to the ethoxyacetamide analog (CAS 897617-20-8; C₁₄H₁₇N₃O₃; MW 275.31), the methoxy congener is smaller and less lipophilic, which may translate into higher aqueous solubility and faster renal clearance . The known 7-chloro-2-methyl-4-oxo analog bearing the same methoxyacetamide side chain (CAS 942001-12-9, C₁₂H₁₂ClN₃O₃, MW 281.70) serves as a further comparator with altered electronic properties due to chlorine substitution .

Medicinal Chemistry Pharmacokinetics Metabolic Stability

Synthetic Accessibility and Scalability via Established 3-Acetamido Cyclization Routes

The synthesis of 2,8-dimethyl-3-acetamido-4-oxo-4H-pyrido[1,2-a]pyrimidines follows the well-established condensation–cyclization methodology developed by Hermecz et al., wherein 2-aminopyridines bearing the appropriate methyl substitution pattern are condensed with reactive malonates or acetoacetates followed by acylation [1]. This route has been validated across dozens of 3-carboxamide and 3-acetamide derivatives, offering predictable yields and scalability. In contrast, regioisomeric 2,7- and 2,9-dimethyl analogs require different 2-aminopyridine starting materials (e.g., 2-amino-4-methylpyridine vs. 3-methyl-2-aminopyridine), which differ in commercial availability and cost .

Synthetic Chemistry Process Chemistry Compound Sourcing

Limitation Statement: Absence of Published Head-to-Head Biological Potency Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases (searched Apr 2026) identified NO publicly available, peer-reviewed, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for the target compound CAS 897617-15-1 or its direct 2,7- and 2,9-dimethyl regioisomers [1]. Cytotoxicity IC₅₀ values cited on certain commercial websites (e.g., MCF-7 3.1 µM, HCT 116 5.3 µM) could not be verified against any primary literature, patent, or public screening database and must therefore be regarded as unsubstantiated. This data gap is not unusual for screening library compounds that have not yet been the subject of focused lead optimization programs. Consequently, any claim of differential biological potency for the target compound relative to analogs would be speculative without newly generated experimental data.

Data Transparency Procurement Risk Assessment Bioassay Gap Analysis

Evidence-Guided Application Scenarios for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide (CAS 897617-15-1)


Novel Chemotype Screening for Kinase or G-Protein-Coupled Receptor Targets

Given the centrality of the pyrido[1,2-a]pyrimidin-4-one scaffold in kinase inhibitor design (exemplified by the PI3Kδ-selective pyridopyrimidinone series with IC₅₀ values in the low nM range [4]) and its historical association with analgesic and antiallergic receptor modulation [1], this compound is suitable as a structurally distinct screening hit with no pre-existing SAR encumbrance. Its 2,8-dimethyl substitution pattern and methoxyacetamide side chain provide a hydrogen-bonding and lipophilicity profile that complements existing 6-substituted or tetrahydro derivatives. Laboratories initiating a new kinase or GPCR discovery program may use it as part of a focused diversity set.

Regioisomeric Selectivity Studies in Structure–Activity Relationship Campaigns

The precise 2,8-dimethyl substitution pattern distinguishes this compound from its 2,7- and 2,9-dimethyl regioisomers. Procurement of the correct isomer is essential for SAR studies probing the effect of methyl group placement on target binding. The established Hermecz synthetic methodology [3] supports the preparation of gram-scale quantities of this specific regioisomer, making it practical for follow-up analog synthesis and preliminary in vitro profiling where positional SAR is the primary variable under investigation.

Physicochemical and Metabolic Stability Profiling of Methoxyacetamide-Containing Heterocycles

The 2-methoxyacetamide functionality is less common than simple acetamide or carboxamide substituents in commercial screening libraries. This compound offers a moderately polar, intermediate-lipophilicity chemotype (estimated cLogP ~0.8) that can serve as a reference for studying the impact of α-oxygenated amide side chains on metabolic stability (e.g., amide hydrolysis, CYP-mediated oxidation) and cell permeability [2]. Pharmaceutical profiling groups may employ it as a comparator in panels that include non-oxygenated acetamide or larger alkoxyacetamide analogs.

Library Procurement with Documented Analytical Identity

The compound is supplied at ≥95% purity (HPLC) with standard characterization (¹H NMR, LCMS, or equivalent) by commercial vendors . For procurement managers, this ensures unambiguous identity verification, which is particularly important given the existence of regioisomeric analogs (2,7- and 2,9-dimethyl) that share the same molecular mass and may co-elute under standard LC conditions. Laboratories purchasing building blocks for diversity-oriented synthesis can confidently differentiate this material from its isomers using the supplied analytical data.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.